REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH2:7][C:8]1([C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([Cl:22])[CH:17]=2)[CH2:13][N:12]([CH3:14])[C:11](=O)[CH2:10][CH2:9]1>C1COCC1>[Cl:22][C:18]1[CH:17]=[C:16]([C:8]2([NH2:7])[CH2:9][CH2:10][CH2:11][N:12]([CH3:14])[CH2:13]2)[CH:21]=[CH:20][CH:19]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
59 mg
|
Type
|
reactant
|
Smiles
|
NC1(CCC(N(C1)C)=O)C1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
quenched carefully with 20 ul water, 20 ul 5N NaOH and finally 60 ul water
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1(CN(CCC1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |